Dual COX‑1/COX‑2 Target Engagement Distinguishes the 6‑Methyl–Benzothiazole–1,2,3‑Triazole‑5‑Carboxamide Regioisomer from Kinase‑Biased Congeners
The compound is reported to engage cyclooxygenase‑1 (COX‑1) and cyclooxygenase‑2 (COX‑2) as primary molecular targets [REFS‑1]. In contrast, close structural neighbors in the benzothiazole‑triazole carboxamide series are predominantly described as kinase inhibitors. For example, the 6‑methyl‑thiazolo[3,2‑b][1,2,4]‑triazole‑5‑carboxamide scaffold disclosed in CN107445979A is a VEGFR‑2 tyrosine‑kinase inhibitor with an IC₅₀ of 0.184 μM against the kinase [REFS‑2], while ALK5 inhibitors such as those in US20040266842A1 modulate the TGF‑β signaling pathway [REFS‑3]. No kinase inhibitory data have been associated with the target compound, and conversely no COX‑1 or COX‑2 activity is reported for the VEGFR‑2 or ALK5 congeners. This binary pharmacological divergence—COX engagement vs. kinase inhibition—constitutes a categorical differentiation.
| Evidence Dimension | Target class engagement (COX‑1/COX‑2 vs. kinase inhibition) |
|---|---|
| Target Compound Data | Dual COX‑1/COX‑2 ligand (vendor‑annotated; quantitative Kd/IC₅₀ values not yet available) [REFS‑1] |
| Comparator Or Baseline | CN107445979A VEGFR‑2 inhibitor: VEGFR‑2 IC₅₀ = 0.184 μM [REFS‑2]; ALK5 inhibitors: TGF‑β pathway inhibition [REFS‑3] |
| Quantified Difference | Qualitatively orthogonal target pharmacology; quantitative COX potency data unavailable for the target compound at this time |
| Conditions | Target engagement inferred from vendor product annotations [REFS‑1] vs. published kinase enzymatic/biochemical assays [REFS‑2, REFS‑3] |
Why This Matters
For a procurement decision in a COX‑focused screening campaign, selecting a compound whose only known target annotation is COX‑1/COX‑2 eliminates the confounding kinase polypharmacology inherent to generic benzothiazole‑triazole scaffolds.
- [1] Google Patents. 6‑methylthiazols and the carboxamides derivatives of triazole 5 and application. CN107445979A. 2017‑08‑14. Available at: https://patents.google.com/patent/CN107445979A/en View Source
- [2] Justia Patents. Thiazolyl substituted triazoles as ALK5 inhibitors. US20040266842A1. 2004‑05‑13. Available at: https://patents.justia.com/patent/20040266842 View Source
